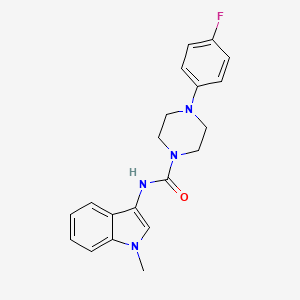
N-(1-ethyl-1H-indol-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-1H-indol-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide, commonly referred to as EFIP, is a synthetic compound with a variety of scientific and medical applications. EFIP is a piperazine-based compound and has been found to have a wide range of pharmacological effects. It is a chiral compound, meaning it has two different isomers, and has been used in research to study the effects of chirality on pharmacological activity. EFIP has been found to have a variety of effects on the central nervous system, as well as a wide range of other biochemical and physiological effects.
作用机制
The exact mechanism of action of EFIP is not fully understood. However, EFIP is believed to act as an agonist at serotonin and dopamine receptors, as well as a partial agonist at the 5-HT2A receptor. EFIP is also believed to act as an inhibitor of the reuptake of serotonin and norepinephrine. EFIP is also believed to act as an antagonist of the NMDA receptor, which may explain its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
EFIP has been found to have a variety of biochemical and physiological effects. EFIP has been found to have a sedative effect, as well as an anxiolytic effect. EFIP has also been found to have a neuroprotective effect and to reduce inflammation. EFIP has also been found to have an antidepressant effect and to act as an inhibitor of the reuptake of serotonin and norepinephrine.
实验室实验的优点和局限性
One of the main advantages of using EFIP in laboratory experiments is its ability to act as an agonist at serotonin and dopamine receptors, as well as a partial agonist at the 5-HT2A receptor. This makes EFIP a useful tool for studying the effects of chirality on pharmacological activity. EFIP is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, EFIP is a relatively new compound, and its exact mechanism of action is not fully understood. This can make it difficult to predict the exact effects of EFIP on biochemical and physiological processes.
未来方向
The potential applications of EFIP are still being explored. Future research may focus on the potential of EFIP as an antidepressant, as well as its potential to act as a neuroprotective agent and to reduce inflammation. Additionally, future research may focus on the effects of EFIP on other biochemical and physiological processes, such as its effects on memory, learning, and cognition. Additionally, future research may focus on the potential of EFIP to act as an agonist at other receptor sites, such as the 5-HT3 receptor. Finally, future research may focus on the potential of EFIP to act as an inhibitor of the reuptake of other neurotransmitters, such as GABA and glutamate.
合成方法
EFIP can be synthesized using a variety of methods, including the condensation of aryl fluorides with 1-ethyl-1H-indol-3-ylpiperazine-1-carboxamide. The reaction is carried out in a solvent such as acetonitrile, and the product is purified by recrystallization. EFIP can also be synthesized by reacting 1-ethyl-1H-indol-3-ylpiperazine-1-carboxamide with 4-fluorophenyl isocyanate in an inert atmosphere. The product is then purified by recrystallization.
科学研究应用
EFIP has been used in a variety of scientific research applications, including the study of chirality and pharmacological activity. EFIP has been found to have a variety of effects on the central nervous system, including sedative, anxiolytic, and anticonvulsant effects. EFIP has also been studied for its effects on mood and behavior, as well as its potential to act as an antidepressant. EFIP has also been studied for its potential to act as a neuroprotective agent and to reduce inflammation.
属性
IUPAC Name |
N-(1-ethylindol-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-2-24-15-19(18-5-3-4-6-20(18)24)23-21(27)26-13-11-25(12-14-26)17-9-7-16(22)8-10-17/h3-10,15H,2,11-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWODCXFGMXBYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6488321.png)
![1-[(thiophen-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B6488329.png)
![1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6488343.png)
![N-tert-butyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6488344.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B6488358.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6488366.png)
![1-{4-[(1H-imidazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B6488370.png)
![1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine](/img/structure/B6488376.png)
![N,1-bis(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6488383.png)

![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B6488390.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488401.png)
![1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488407.png)